methyl (2E)-7-methyl-2-(4-methylbenzylidene)-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
Methyl (2E)-7-methyl-2-(4-methylbenzylidene)-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolopyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2E)-7-methyl-2-(4-methylbenzylidene)-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be achieved through a multicomponent reaction. One efficient method involves the use of vanadium oxide loaded on fluorapatite as a catalyst. The reaction typically involves the fusion of 1,3,4-thiadiazole-amines or 2-amino-benzothiazole, aldehydes, and active methylene compounds in ethanol solvent at room temperature. This method offers excellent yields (90-97%) and is characterized by rapid synthesis, mild reaction conditions, and eco-friendliness .
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions, scaled up to accommodate larger quantities. The use of heterogeneous catalysts like vanadium oxide on fluorapatite can be advantageous due to their stability, reusability, and ability to facilitate various organic conversions .
Chemical Reactions Analysis
Types of Reactions
Methyl (2E)-7-methyl-2-(4-methylbenzylidene)-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to optimize yield and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives, enhancing the compound’s versatility .
Scientific Research Applications
Methyl (2E)-7-methyl-2-(4-methylbenzylidene)-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, such as anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of methyl (2E)-7-methyl-2-(4-methylbenzylidene)-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like acetylcholinesterase by binding to the active site, thereby preventing the breakdown of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters, which may have therapeutic effects in conditions like Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-a]pyrimidine:
Thiadiazolo[3,2-a]pyrimidine: Another analog with distinct substituents that may alter its chemical and biological properties.
Pyrazolo[3,4-d]pyrimidine: A compound with a different fused ring system but comparable reactivity and applications.
Uniqueness
Methyl (2E)-7-methyl-2-(4-methylbenzylidene)-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate stands out due to its specific substituents, which confer unique chemical reactivity and potential biological activities. Its ability to undergo various chemical reactions and its diverse applications in research and industry highlight its versatility and importance .
Properties
Molecular Formula |
C25H22N2O3S |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
methyl (2E)-7-methyl-2-[(4-methylphenyl)methylidene]-3-oxo-5-[(E)-2-phenylethenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C25H22N2O3S/c1-16-9-11-19(12-10-16)15-21-23(28)27-20(14-13-18-7-5-4-6-8-18)22(24(29)30-3)17(2)26-25(27)31-21/h4-15,20H,1-3H3/b14-13+,21-15+ |
InChI Key |
LCQDLRBIVGVMSK-KMMVFWCYSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/2\C(=O)N3C(C(=C(N=C3S2)C)C(=O)OC)/C=C/C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)OC)C=CC4=CC=CC=C4 |
Origin of Product |
United States |
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